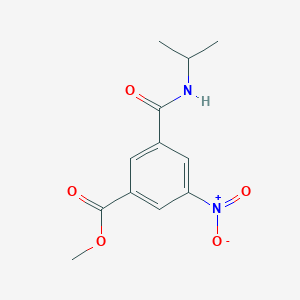
Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- It belongs to the class of benzoic acid derivatives and contains both a nitro group and a carbamate functional group.
- The compound’s systematic name describes its structure: it consists of a methyl ester of 3-nitro-5-(propan-2-ylcarbamoyl)benzoic acid.
Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate: C16H17N3O5
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of 3-nitrobenzoic acid with isobutyl chloroformate (to form the carbamate) followed by methylation using diazomethane.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent.
Industrial Production: While there isn’t widespread industrial production of this compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: Methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., hydrogen and palladium), nucleophiles, and acid/base catalysts are used.
Major Products: Reduction yields the corresponding amino compound, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activity (e.g., antimicrobial properties).
Medicine: Notable applications yet, but research continues.
Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mechanism of Action
- Mechanism depends on specific applications.
- No well-defined molecular targets or pathways reported yet.
Comparison with Similar Compounds
Similar Compounds: One related compound is Methyl 3-nitro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzoate (CAS: 349085-32-1) .
Uniqueness: The position of the carbamate group and the presence of the methyl ester distinguish it from other nitrobenzoate derivatives.
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 3-nitro-5-(propan-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-7(2)13-11(15)8-4-9(12(16)19-3)6-10(5-8)14(17)18/h4-7H,1-3H3,(H,13,15) |
InChI Key |
WFWZWDVRJIAUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















